2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE
Description
2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a pyrimidine-based compound featuring a benzenesulfonyl group at position 5, a sulfanyl linker at position 2, and an N-(2-fluorophenyl)acetamide moiety. The 2-fluorophenyl group may enhance metabolic stability compared to non-fluorinated analogs, as fluorine substitution often improves pharmacokinetic properties .
Properties
IUPAC Name |
2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3S2/c19-13-8-4-5-9-14(13)22-16(24)11-27-18-21-10-15(17(20)23-18)28(25,26)12-6-2-1-3-7-12/h1-10H,11H2,(H,22,24)(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNDJTFDIDOZDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the benzenesulfonyl group through sulfonation reactions. The amino group can be introduced via nucleophilic substitution reactions. The final steps involve the attachment of the sulfanyl group and the acetamide moiety through thiolation and amidation reactions, respectively .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amino group .
Scientific Research Applications
2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Ethyl 4-(2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate (CAS 895648-85-8)
- Core Structure : Pyrimidine with benzenesulfonyl and sulfanyl groups.
- Key Differences : The acetamide is linked to an ethyl benzoate group instead of 2-fluorophenyl.
- Molecular Formula : C21H20N4O5S2 (MW: 472.5 g/mol).
- Synthesis : Prepared via bromination and sulfanyl coupling, purified via column chromatography .
2-{[4-Amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2H-1,3-benzodioxol-5-yl)acetamide
- Core Structure : Pyrimidine with thiophene-2-sulfonyl instead of benzenesulfonyl.
- Key Differences : Thiophene sulfonyl group may alter electronic properties and binding affinity.
- Molecular Formula : C17H14N4O5S3 (MW: 450.5 g/mol) .
Triazole-Based Analogs
2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide (AS111)
2-{[4-Amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide
- Key Differences : 2-Fluorophenyl and 4-bromo-2-methylphenyl substituents.
- Molecular Weight : ~478.3 g/mol (calculated) .
Thiazole-Pyrimidine Hybrids
Compounds such as 7-{[4-(2-cyclopropyl-4-(3-(2,6-difluorophenylsulfonamido)-2-fluorophenyl)thiazol-5-yl)pyrimidin-2-yl]amino}-N-hydroxyheptanamide (14h) feature thiazole-pyrimidine dual cores.
- Key Differences : Thiazole ring introduces conformational rigidity.
- Synthesis Yields : 54–70%, influenced by substituents (e.g., cyclopropyl vs. tert-butyl) .
Structural and Functional Analysis
Substituent Effects on Activity
- Sulfonyl Groups : Benzenesulfonyl (target compound) vs. thiophene sulfonyl vs. 2,6-difluorophenylsulfonyl . Thiophene sulfonyl may enhance solubility but reduce steric bulk.
- Acetamide Substituents : 2-Fluorophenyl (target) vs. benzodioxol-5-yl or 3-methylphenyl . Fluorine substitution likely improves metabolic stability and membrane permeability.
Biological Activity
2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with an amino group, a benzenesulfonyl group, and a fluorophenyl group attached to an acetamide moiety. Its molecular formula is with a molecular weight of 378.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄O₃S₂ |
| Molecular Weight | 378.5 g/mol |
| CAS Number | 2309187-69-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an enzyme inhibitor by binding to active sites, thereby blocking substrate access. The presence of the benzenesulfonyl and sulfanyl groups enhances its binding affinity and selectivity towards various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for potential therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections .
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties, potentially inhibiting tumor growth through various pathways. The structural features that allow it to interact with cellular targets could lead to the development of novel cancer therapies .
Case Studies and Research Findings
- Antibacterial Screening : A study demonstrated that derivatives of the compound showed varying degrees of antibacterial activity, with some exhibiting strong inhibition against specific bacterial strains .
- Enzyme Binding Studies : Fluorescence titration experiments indicated effective binding interactions with bovine serum albumin (BSA), suggesting favorable pharmacokinetic properties .
- Therapeutic Applications : The compound's potential as an anti-inflammatory agent has been explored, with findings indicating possible pathways for reducing inflammation in various models .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE?
- Methodological Answer : Multi-step organic synthesis is typically employed. Key steps include:
- Pyrimidine Core Formation : Condensation of benzenesulfonyl derivatives with aminopyrimidine precursors under nucleophilic substitution conditions .
- Thioether Linkage : Coupling via sulfhydryl groups using reagents like bis(2-hydroxyethyl)disulfide in basic media .
- Acetamide Functionalization : Reacting the intermediate with 2-fluorophenylamine via carbodiimide-mediated amidation .
- Validation : Monitor intermediates using TLC and LC-MS to ensure stepwise purity.
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : Combine analytical techniques:
- NMR Spectroscopy : Confirm connectivity of the pyrimidine, benzenesulfonyl, and fluorophenyl groups (¹H/¹³C NMR) .
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Use SHELX software (e.g., SHELXL) for single-crystal structure determination. Iterative refinement resolves bond lengths/angles and detects crystallographic disorders .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic refinement data for this compound?
- Methodological Answer : Common issues and solutions include:
- Twinning : Use the TWIN/BASF commands in SHELXL to model twinned datasets .
- Disordered Atoms : Apply PART/SADI restraints to refine overlapping electron densities .
- Validation Tools : Cross-check with PLATON or CCDC Mercury to ensure geometric plausibility .
Q. What strategies address contradictory bioactivity results across assays (e.g., enzyme inhibition vs. cellular efficacy)?
- Methodological Answer :
- Assay Optimization : Standardize buffer conditions (pH, ionic strength) to minimize off-target effects.
- Orthogonal Assays : Validate enzyme inhibition with SPR (surface plasmon resonance) and cellular activity via siRNA knockdown .
- Data Reconciliation : Apply principal contradiction analysis to identify dominant factors (e.g., membrane permeability vs. target affinity) influencing discrepancies .
Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?
- Methodological Answer :
- Substituent Variation : Modify the benzenesulfonyl group (e.g., electron-withdrawing substituents) and fluorophenyl moiety (e.g., meta/para substitutions) .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding modes and prioritize analogs with improved steric/electronic complementarity .
- In Vitro Screening : Test analogs against isogenic cell lines to isolate target-specific effects .
Q. How to evaluate the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC .
- Metabolic Stability : Use liver microsomes or hepatocytes to assess CYP450-mediated metabolism. Identify metabolites with UPLC-QTOF .
Contradiction Analysis in Experimental Data
Q. How should researchers prioritize conflicting data in mechanistic studies (e.g., kinase inhibition vs. off-target effects)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
